molecular formula C6H12 B1208433 trans-2-Hexene CAS No. 592-43-8

trans-2-Hexene

Cat. No.: B1208433
CAS No.: 592-43-8
M. Wt: 84.16 g/mol
InChI Key: RYPKRALMXUUNKS-HWKANZROSA-N
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Description

trans-2-Hexene: is an organic compound with the molecular formula C6H12 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is commonly used in organic synthesis and industrial applications.

Mechanism of Action

Target of Action

The primary target of trans-2-Hexene is the carbon-carbon double bond present in the molecule . This double bond is susceptible to various chemical reactions, including oxidation reactions .

Mode of Action

The mode of action of this compound involves its interaction with an electrophilic species, such as a peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . This mechanism involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring and the carboxylic acid group becomes a hydroxyl group .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of alkenes, specifically the epoxidation and hydroxylation . The product of this reaction, an oxacyclopropane ring (also known as an epoxide ring), is a useful reagent that can be opened by further reaction to form anti-vicinal diols .

Result of Action

The result of the action of this compound is the formation of an oxacyclopropane ring . This ring can be further reacted to form anti-vicinal diols , which are compounds with two hydroxyl groups on adjacent carbons. These diols can participate in further chemical reactions, depending on the conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of a peroxycarboxylic acid is necessary for the oxidation reaction to occur . Additionally, the solvent used can impact the reaction . For instance, a nonaqueous solvent is typically used to prevent the hydrolysis of the epoxide ring . The reaction rate can also be affected by the nature of the alkene, with more nucleophilic double bonds resulting in faster reactions .

Biochemical Analysis

Cellular Effects

Trans-2-Hexene can influence various cellular processes. It has been observed to affect cell signaling pathways and gene expression. For instance, the oxidation products of this compound can interact with cellular receptors and enzymes, leading to changes in cellular metabolism. These interactions can result in the modulation of gene expression and alterations in cellular functions such as proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, the epoxidation of this compound by cytochrome P450 enzymes results in the formation of epoxides, which can further react with nucleophiles in the cell. These reactions can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound can degrade over time, leading to the formation of various oxidation products. These degradation products can have long-term effects on cellular function, including changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have shown that high doses of this compound can result in adverse effects such as liver toxicity and inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of epoxides and alcohols. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions between this compound and these enzymes are crucial for understanding its role in metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-Hexyne: trans-2-Hexene can be synthesized from 3-hexyne through partial hydrogenation using a Lindlar catalyst. This method selectively reduces the triple bond to a double bond without further reducing it to an alkane.

    From 1-Hexene: Another method involves the isomerization of 1-hexene using a catalyst such as a zeolite or a metal complex. This process shifts the position of the double bond to form this compound.

Industrial Production Methods:

    Catalytic Cracking: In the petrochemical industry, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules, including alkenes like this compound.

    Dehydrogenation of Alkanes: Another industrial method involves the dehydrogenation of hexane. This process removes hydrogen atoms from hexane to form hexenes, including this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Hexene can undergo oxidation reactions to form epoxides or diols. For example, using meta-chloroperoxybenzoic acid (MCPBA), this compound can be converted to this compound oxide (epoxide).

    Hydrogenation: In the presence of a metal catalyst such as palladium or platinum, this compound can be hydrogenated to form hexane.

    Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalides. For instance, reacting with bromine will produce 2,3-dibromohexane.

Common Reagents and Conditions:

    Oxidation: MCPBA in a non-aqueous solvent like chloroform.

    Hydrogenation: Hydrogen gas with a palladium or platinum catalyst.

    Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Epoxides: this compound oxide.

    Alkanes: Hexane.

    Dihalides: 2,3-Dibromohexane.

Scientific Research Applications

Chemistry:

    Synthesis of Polymers: trans-2-Hexene is used as a comonomer in the production of polyethylene, enhancing the material’s properties.

    Catalyst Studies: It is used to study the mechanisms of various catalytic processes, including isomerization and hydrogenation.

Biology and Medicine:

    Biochemical Pathways: this compound is used in research to understand the biochemical pathways involving alkenes and their derivatives.

Industry:

    Petrochemical Industry: It is a key intermediate in the production of various chemicals and materials.

    Flavor and Fragrance Industry: this compound is used as a precursor in the synthesis of flavor and fragrance compounds.

Comparison with Similar Compounds

    cis-2-Hexene: The “cis” isomer of 2-hexene, where the hydrogen atoms are on the same side of the double bond, resulting in a more bent structure.

    1-Hexene: An isomer with the double bond at the first carbon position.

    trans-3-Hexene: An isomer with the double bond at the third carbon position.

Uniqueness of trans-2-Hexene:

    Stability: The trans configuration provides greater stability compared to the cis isomer due to reduced steric hindrance.

    Reactivity: The linear structure of this compound often results in different reactivity patterns compared to its cis counterpart, making it valuable in specific synthetic applications.

Properties

IUPAC Name

(E)-hex-2-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+
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InChI Key

RYPKRALMXUUNKS-HWKANZROSA-N
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Canonical SMILES

CCCC=CC
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Isomeric SMILES

CCC/C=C/C
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID90881224
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Molecular Weight

84.16 g/mol
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Physical Description

Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS]
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Boiling Point

Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/
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Density

Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/
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Vapor Pressure

173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C
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CAS No.

4050-45-7, 592-43-8, 25264-93-1
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Melting Point

Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of trans-2-Hexene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy [, , ] and gas chromatography-mass spectrometry (GC-MS) [, ]. These techniques provide information about the compound's structure, purity, and presence in complex mixtures. [] observed the fluorescence of this compound when excited at 184.9 nm in both vapor and liquid phases, providing insights into its electronic structure. []

Q3: How does the position of the double bond in hexene isomers affect their reactivity?

A3: Research has shown that the position of the double bond in hexene isomers influences their reactivity. For instance, [] found that while terminal olefins like 1-hexene are readily polymerized by specific Ziegler-Natta catalysts, internal olefins like this compound do not polymerize but undergo hydrogenation.

Q4: What is the role of this compound in olefin isomerization reactions?

A4: this compound is often observed as a product or intermediate in olefin isomerization reactions. [] demonstrated that a rhodium-based catalyst could isomerize 1-hexene to a mixture of cis- and trans-2-hexenes and 3-hexenes. Furthermore, [] showed that a ruthenium-based catalyst could isomerize 1-hexene primarily to cis-2-hexene, with smaller amounts of this compound formed.

Q5: Can this compound undergo hydrogenation, and what factors influence this reaction?

A5: Yes, this compound can be hydrogenated to n-hexane. Research by [] revealed that complete reduction to n-hexane is favored under specific conditions, including high hydrogen pressure, elevated temperatures, and higher catalyst concentrations.

Q6: Have computational methods been used to study reactions involving this compound?

A6: Yes, computational chemistry techniques have been employed to study the reactivity and reaction mechanisms of this compound. For instance, density functional theory (DFT) calculations were used to investigate the stereoselectivity of titanium silicalite-1 (TS-1) zeolite in the epoxidation of cis/trans-2-hexene with hydrogen peroxide [].

Q7: How does computational chemistry contribute to understanding the epoxidation of this compound?

A7: [] used DFT calculations to investigate the mechanism behind the cis-selectivity observed during the epoxidation of cis/trans-2-hexene by TS-1 zeolite. Their study revealed that the cis-selectivity arises from the specific structure of titanium-hydroperoxo intermediates formed within the zeolite's confined environment.

Q8: Is this compound biodegradable under anaerobic conditions?

A8: Research suggests that this compound is resistant to biodegradation under anaerobic conditions. A study by [] found no evidence of methanogenic degradation of this compound in enrichment cultures inoculated with sewage sludge or sediment samples.

Q9: What analytical techniques are used to detect and quantify this compound?

A9: Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly employed for the detection and quantification of this compound in various matrices [, ].

Q10: How is solid-phase microextraction (SPME) used in the analysis of this compound?

A10: SPME, coupled with GC-MS, has proven valuable in analyzing aroma compounds, including this compound. [] utilized SPME-GC-MS to identify this compound as a significant aromatic compound in grapefruit juice.

Q11: How does the presence of this compound in a reaction mixture affect the performance of palladium-supported catalysts?

A11: Electron spin resonance (ESR) studies have provided insights into the interactions between this compound and palladium catalysts. Research by [] demonstrated that the presence of this compound in a reaction mixture diminishes the hydrogen-trap signal observed in ESR, suggesting an interaction between the alkene and the catalyst surface. This information is crucial for understanding catalyst poisoning and optimizing reaction conditions.

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